7-O-(Cbz-N-amido-PEG4)-paclitaxel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-O-(Cbz-N-amido-PEG4)- paclitaxel is a PEG Linker that may be useful in the development of antibody drug conjugates.
Wissenschaftliche Forschungsanwendungen
Enhanced Drug Delivery and Tumor Targeting
Graphene Oxide as a Nanocarrier
A study by Xu et al. (2015) explored using PEGylated graphene oxide as a nanocarrier for paclitaxel delivery. This system showed increased cytotoxicity in lung and breast cancer cells compared to free paclitaxel, indicating improved drug delivery efficiency (Xu et al., 2015).
Nanoparticle Drug Delivery Systems
Research by Zhang et al. (2016) developed a prodrug-based nano-drug delivery system co-encapsulating paclitaxel and carboplatin for lung cancer treatment. This strategy aimed to overcome multidrug resistance and reduce systemic toxic side effects (Zhang et al., 2016).
PEGylated Fmoc-Amino Acid Conjugates
A study by Zhang et al. (2015) focused on PEGylated Fmoc-amino acid conjugates as nanocarriers for improved drug delivery. These conjugates demonstrated enhanced antitumor activity due to improved delivery efficacy (Zhang et al., 2015).
Polymeric Micelle for Breast Cancer Therapy
Xiang et al. (2018) synthesized a PTX-binding micelle for breast cancer therapy. This system showed enhanced tumor accumulation and improved therapeutic efficacy in cancer treatment (Xiang et al., 2018).
Improving Pharmacokinetics and Reducing Toxicity
Biocompatible PEGylated GO
Xu et al. (2014) demonstrated that biocompatible PEGylated graphene oxide could improve the bioavailability of paclitaxel and reduce toxicity in cancer cells (Xu et al., 2014).
Radiosensitizing Effect of PTX
Danhier et al. (2012) explored the radiosensitizing effect of PTX-loaded micelles, highlighting their potential in enhancing tumor radiosensitivity and improving therapeutic outcomes (Danhier et al., 2012).
Estrone-Conjugated PEGylated Liposome
A study by Tang et al. (2022) on estrone-conjugated PEGylated liposomes for ovarian cancer showed reduced acute toxicity and improved anti-tumor efficacy, demonstrating a promising therapeutic formulation (Tang et al., 2022).
Paclitaxel Prodrug Conjugated with PEG
Lee et al. (2005) developed a paclitaxel prodrug conjugated with PEG to increase solubility and reduce toxicity, enhancing the feasibility of chemotherapy (Lee et al., 2005).
Novel Formulations and Cancer Therapies
Nanoparticles for Ovarian Cancer
Xiao et al. (2009) reported on a self-assembling nanoparticle for paclitaxel delivery in ovarian cancer, showing superior anti-tumor effects and toxicity profiles compared to conventional treatments (Xiao et al., 2009).
Targeted Liposome for FGFR Overexpressing Tumor
Cai et al. (2012) developed a targeted PEGylated liposome for paclitaxel delivery to tumors overexpressing fibroblast growth factor receptor, demonstrating improved tumor targeting and reduced toxicity (Cai et al., 2012).
Eigenschaften
Molekularformel |
C66H78N2O21 |
---|---|
Molekulargewicht |
1235.34 |
IUPAC-Name |
[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-[3-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoyloxy]-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C66H78N2O21/c1-41-48(86-61(76)54(72)53(45-21-13-8-14-22-45)68-59(74)46-23-15-9-16-24-46)38-66(78)58(88-60(75)47-25-17-10-18-26-47)56-64(6,57(73)55(85-42(2)69)52(41)63(66,4)5)49(37-50-65(56,40-84-50)89-43(3)70)87-51(71)27-29-79-31-33-81-35-36-82-34-32-80-30-28-67-62(77)83-39-44-19-11-7-12-20-44/h7-26,48-50,53-56,58,72,78H,27-40H2,1-6H3,(H,67,77)(H,68,74)/t48-,49-,50+,53-,54+,55+,56?,58-,64+,65-,66+/m0/s1 |
InChI-Schlüssel |
HJKOKKMPULFMRK-NCJMBMFASA-N |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)CCOCCOCCOCCOCCNC(=O)OCC8=CC=CC=C8)C)OC(=O)C |
Aussehen |
Solid powder |
Reinheit |
>95% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
7-O-(Cbz-N-amido-PEG4)- paclitaxel |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.